N-methyl-1-pyrrolidin-3-yl-methanamine;dihydrochloride
CAS No.: 132306-06-0
Cat. No.: VC11669306
Molecular Formula: C6H16Cl2N2
Molecular Weight: 187.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132306-06-0 |
|---|---|
| Molecular Formula | C6H16Cl2N2 |
| Molecular Weight | 187.11 g/mol |
| IUPAC Name | N-methyl-1-pyrrolidin-3-ylmethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C6H14N2.2ClH/c1-7-4-6-2-3-8-5-6;;/h6-8H,2-5H2,1H3;2*1H |
| Standard InChI Key | YULYBGSPMZOURS-UHFFFAOYSA-N |
| SMILES | CNCC1CCNC1.Cl.Cl |
| Canonical SMILES | CNCC1CCNC1.Cl.Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
N-Methyl-1-pyrrolidin-3-yl-methanamine dihydrochloride belongs to the class of organic amines, featuring a five-membered pyrrolidine ring with a methylamino substituent at the 3-position. The dihydrochloride form introduces two chloride counterions, stabilizing the compound through ionic interactions. The molecular formula is C₆H₁₆Cl₂N₂, with a molecular weight of 187.11 g/mol.
The IUPAC name, N-methyl-1-(pyrrolidin-3-yl)methanamine dihydrochloride, reflects its branched structure, where the pyrrolidine ring’s nitrogen atom is connected to a methylamine group. This configuration confers unique steric and electronic properties, influencing its reactivity and binding affinity in biological systems.
Physicochemical Properties
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₆Cl₂N₂ |
| Molecular Weight | 187.11 g/mol |
| Solubility | High in polar solvents (e.g., water, methanol) |
| Stability | Stable under inert conditions |
| Melting Point | Data not publicly available |
The dihydrochloride salt form significantly enhances water solubility compared to the free base, facilitating its use in aqueous reaction media.
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-methyl-1-pyrrolidin-3-yl-methanamine dihydrochloride typically involves multi-step organic reactions. A common approach includes:
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Ring Formation: Cyclization of γ-aminobutyric acid derivatives to form the pyrrolidine backbone.
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Methylation: Introduction of the methyl group via nucleophilic substitution or reductive amination.
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Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt.
Critical parameters such as temperature, solvent choice (e.g., dichloromethane or ethanol), and reaction time are optimized to achieve yields exceeding 70% in laboratory settings.
Industrial-Scale Production
Industrial methods employ continuous flow reactors to enhance efficiency and purity. Catalysts like palladium on carbon (Pd/C) are often used in hydrogenation steps, reducing byproduct formation.
Biological and Pharmacological Applications
Mechanism of Action
The compound’s biological activity stems from its ability to interact with neurotransmitter receptors, particularly those in the central nervous system. The pyrrolidine ring mimics endogenous amines, enabling competitive binding at serotonin and dopamine receptor sites.
| Hazard Statement | Precautionary Measure |
|---|---|
| H315: Skin irritation | Wear protective gloves/clothing |
| H319: Eye irritation | Use safety goggles |
| H335: Respiratory irritation | Ensure adequate ventilation |
Comparative Analysis with Related Compounds
Structural Analogues
Compared to unsubstituted pyrrolidine derivatives, the methyl group in N-methyl-1-pyrrolidin-3-yl-methanamine dihydrochloride reduces basicity while enhancing lipid solubility, potentially improving blood-brain barrier penetration.
Functional Differences
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Pyrrolidine vs. Piperidine: The five-membered ring induces less steric hindrance than six-membered piperidines, favoring receptor binding.
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Dihydrochloride vs. Free Base: The salt form offers superior stability in pharmaceutical formulations.
Future Research Directions
Pharmacokinetic Studies
Further investigation into absorption, distribution, metabolism, and excretion (ADME) profiles is essential to evaluate its viability as a drug candidate.
Target Validation
High-throughput screening against GPCRs (G-protein-coupled receptors) could identify novel therapeutic targets.
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